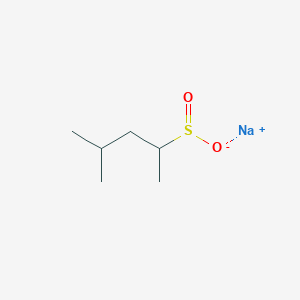

Sodium 4-methylpentane-2-sulfinate

Description

Properties

Molecular Formula |

C6H13NaO2S |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

sodium;4-methylpentane-2-sulfinate |

InChI |

InChI=1S/C6H14O2S.Na/c1-5(2)4-6(3)9(7)8;/h5-6H,4H2,1-3H3,(H,7,8);/q;+1/p-1 |

InChI Key |

QHWBPLHYAAIDNF-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CC(C)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of Sodium 4 Methylpentane 2 Sulfinate

Nucleophilic Reactivity of the Sulfinate Anion

The sulfinate anion (RSO₂⁻) is an ambident nucleophile, meaning it possesses two distinct nucleophilic centers: the sulfur atom and the oxygen atoms. This characteristic allows it to react with electrophiles at either site, leading to different product classes. The regioselectivity of these reactions is heavily influenced by the nature of the electrophile and the reaction conditions, a concept often explained by Hard and Soft Acid and Base (HSAB) theory. The sulfur atom is considered a soft nucleophilic center, while the oxygen atoms are hard nucleophilic centers.

S-Alkylation and S-Arylation Reactions

The reaction of the 4-methylpentane-2-sulfinate anion at its sulfur atom is a common and synthetically valuable transformation, leading to the formation of sulfones.

S-Alkylation: In reactions with soft electrophiles, such as alkyl halides (e.g., methyl iodide), the soft sulfur atom of the sulfinate anion is the preferred site of attack. This S-alkylation proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism to yield the corresponding sulfone. The choice of solvent can also influence the outcome, with polar aprotic solvents generally favoring S-alkylation. nih.gov The alkylation of sulfinic acid salts with various alkyl halides has been a foundational method for synthesizing alkyl sulfones for over 75 years. researchgate.net

S-Arylation: The formation of a sulfur-aryl bond can be achieved through the reaction of sodium 4-methylpentane-2-sulfinate with activated aryl halides. This reaction typically proceeds through a nucleophilic aromatic substitution (SₙAr) mechanism. For the reaction to be efficient, the aromatic ring must be substituted with strong electron-withdrawing groups (e.g., nitro groups) positioned ortho and/or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. princeton.edu Transition-metal-catalyzed coupling reactions also provide a pathway to aryl sulfones from sulfinates. researchgate.net

Table 1: Representative S-Alkylation and S-Arylation Reactions

| Electrophile | Reaction Type | Expected Product |

|---|---|---|

| Iodomethane | S-Alkylation | 2-(Methylsulfonyl)-4-methylpentane |

| Benzyl Bromide | S-Alkylation | 2-(Benzylsulfonyl)-4-methylpentane |

| 1-Fluoro-2,4-dinitrobenzene | S-Arylation (SₙAr) | 2-((2,4-Dinitrophenyl)sulfonyl)-4-methylpentane |

O-Alkylation and O-Arylation Pathways

When the sulfinate anion reacts at one of its oxygen atoms, it forms a sulfinate ester. This pathway is favored when the electrophile is "hard."

O-Alkylation: Hard electrophiles, such as alkyl sulfates (e.g., dimethyl sulfate) or alkyl tosylates, preferentially react at the hard oxygen atom of the sulfinate anion. nih.gov This O-alkylation results in the formation of a sulfinate ester. The competition between S- and O-alkylation is a classic example of the application of HSAB theory, where soft-soft and hard-hard interactions are favored. For instance, the reaction of a sodium sulfinate with dimethyl sulfate (B86663) predominantly yields the sulfinate ester (O-alkylation), whereas methyl iodide gives mainly the sulfone (S-alkylation). nih.gov It is noteworthy that sulfinate esters can sometimes rearrange to the more thermodynamically stable sulfone, particularly with heating. nih.gov

O-Arylation: Direct O-arylation is less common than S-arylation. However, under certain conditions, particularly with highly reactive arylating agents, the formation of aryl sulfinate esters can be observed. The synthesis of enantioenriched arylsulfinate esters has been achieved through the asymmetric condensation of sulfinates with alcohols, catalyzed by a chiral pentanidium catalyst, highlighting a modern approach to controlling reactivity at the oxygen atom. rsc.org

Table 2: S- vs. O-Alkylation of Sulfinates Based on Electrophile Hardness

| Electrophile Type | Example | Predominant Reaction Site | Product Class |

|---|---|---|---|

| Soft | Alkyl Iodide | Sulfur (Soft) | Sulfone |

| Hard | Alkyl Sulfate | Oxygen (Hard) | Sulfinate Ester |

Radical Reactions and Single-Electron Transfer Processes

Beyond its nucleophilic character, this compound is a valuable precursor for the generation of sulfonyl radicals. These highly reactive intermediates can participate in a wide array of chemical transformations, including additions to unsaturated bonds and substitution reactions.

Generation and Reactivity of Sulfonyl Radicals

The 4-methylpentane-2-sulfonyl radical can be generated from this compound through a single-electron transfer (SET) process, typically involving an oxidant. Common methods include the use of chemical oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN) or metal-based photocatalysts. mdpi.com Once formed, the sulfonyl radical (RSO₂•) is an electrophilic radical species that readily adds to carbon-carbon double and triple bonds. For example, the reaction of sulfonyl radicals with alkynes is a key step in the synthesis of β-keto sulfones. researchgate.netrsc.org This reactivity is foundational to many complex, multi-step synthetic sequences. A review by the Reddy group has summarized the extensive use of sodium sulfinates as sulfonyl radical precursors in reactions involving photocatalytic sulfonylation. rsc.org

Homolytic Substitution Reactions at the Sulfur Center

Homolytic substitution (Sн2) at a sulfur center is a less common but mechanistically significant pathway. In this type of reaction, a radical attacks the sulfur atom of the sulfinate, displacing another radical. Computational studies using density functional theory (DFT) have shown that intramolecular homolytic substitution by an alkyl radical at the sulfur atom of a sulfinate can proceed with a moderate activation energy, for instance, a calculated barrier of 43.2 kJ mol⁻¹ for a specific ring-forming reaction. semanticscholar.org These calculations suggest the reaction occurs via a transition state where the incoming and outgoing radicals are in a near-collinear arrangement. semanticscholar.org While intermolecular examples are less established for sulfinates themselves, the Sн2 mechanism is a known process for other sulfur-containing compounds and is a key step in certain catalytic cross-coupling reactions. rsc.org

Cascade and Multicomponent Radical Cyclization Reactions

The generation of sulfonyl radicals from this compound opens up possibilities for complex cascade and multicomponent reactions. In these processes, the initial addition of the sulfonyl radical to an unsaturated system generates a new carbon-centered radical, which can then participate in further transformations, such as intramolecular cyclization or intermolecular trapping.

For instance, a general strategy involves the oxidation of a sodium sulfinate to a sulfonyl radical, which then adds to the double bond of a vinyl azide. The resulting intermediate can eliminate nitrogen gas (N₂) to form an iminyl radical, which subsequently undergoes N-N coupling in a cascade process to furnish α-sulfonylated ketazines. mdpi.com Similarly, photo-induced multicomponent reactions can initiate a radical sulfonylation followed by a cascade cyclization to build complex heterocyclic frameworks, such as sulfonylated pyrido[3,2-c]coumarin derivatives, without the need for metal catalysts. rsc.org These reactions are highly valuable in synthetic chemistry as they allow for the rapid construction of molecular complexity from simple starting materials in a single operational step.

Oxidation and Reduction Chemistry of the Sulfinate Moiety

The sulfur atom in the sulfinate group exists in an intermediate oxidation state (IV), making it susceptible to both oxidation and reduction.

Oxidation: The sulfinate anion is readily oxidized to the corresponding sulfonyl species (sulfur oxidation state VI). This transformation is a common and synthetically useful reaction. For instance, sodium sulfinates can be oxidized to sulfonates. A notable method involves the use of hypervalent iodine(III) reagents, which mediate the formation of sulfonates by trapping a reactive sulfonium (B1226848) intermediate with alcohols. beilstein-journals.org This process offers an alternative to traditional methods that rely on sulfonyl chlorides. beilstein-journals.org Other oxidizing agents, such as hydrogen peroxide in the presence of a tungstic acid catalyst, can also effectively convert sulfinates to sulfonic acids. acs.org Cobalt(III) salts are capable of oxidizing sulfinic acids, which can be generated in situ from their salts, to form disulfones. wikipedia.org The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation, and the oxidation of sulfinates represents a key step in accessing the higher oxidation state of sulfur. jchemrev.comwikipedia.org

Table 1: Examples of Oxidation Reactions of Sulfinates

| Starting Material | Oxidizing Agent/System | Product Type | Reference |

|---|---|---|---|

| Sodium Sulfinate | Hypervalent Iodine(III) Reagent / Alcohol | Sulfonate | beilstein-journals.org |

| Sulfinate Salt | H₂O₂ / Tungstic Acid | Sulfonic Acid | acs.org |

Reduction: The sulfinate moiety is itself a product of the reduction of sulfonyl derivatives, such as sulfonyl chlorides, typically using reducing agents like zinc or sodium sulfite (B76179). wikipedia.orgnih.gov This establishes the sulfinate as being at a lower oxidation state than the sulfonyl group. While the reduction of sulfoxides (R₂S=O) to sulfides (R₂S) is a common transformation in organic chemistry, often achieved with various reagents including silanes in the presence of copper catalysts or electrochemical methods, the specific reduction of the sulfinate salt (RSO₂Na) is less commonly the focus of synthetic methodologies. rsc.orgresearchgate.netorganic-chemistry.org

Transition Metal-Catalyzed Transformations Involving Sulfinates

Sodium sulfinates are highly valuable reagents in transition metal-catalyzed reactions, serving as versatile building blocks for constructing a variety of organosulfur compounds and other complex molecules. researchgate.netrsc.org These salts can function as sources of sulfonyl radicals or as nucleophilic partners in cross-coupling reactions. rsc.orgrsc.org

Cross-Coupling Reactions (e.g., C-S, C-C, C-N bond formation)

Transition metal catalysis enables the formation of various chemical bonds using sulfinates, often through desulfinative coupling pathways where the SO₂ group is either incorporated into the product or extruded.

C-S Bond Formation: The construction of carbon-sulfur bonds is a prominent application of sulfinate salts in catalysis. acs.org Nickel/photoredox dual catalysis has emerged as a powerful strategy for forging C(sp²)-S bonds between aryl halides and sulfinate salts under mild, room-temperature conditions. rsc.org This approach is valued for its broad substrate scope and functional group tolerance. rsc.org Other methods include transition-metal-free approaches that utilize arynes for the synthesis of aryl sulfones from sodium sulfinates. acs.org These reactions provide efficient access to sulfones, which are important structural motifs in medicinal and materials chemistry. acs.org

C-C Bond Formation: Sodium sulfinates have been ingeniously employed as reagents for C-C bond formation. In a notable departure from their traditional use, pyridylsulfinates can serve as effective coupling partners in palladium-catalyzed Suzuki-Miyaura reactions. sigmaaldrich.com This strategy overcomes challenges associated with unstable 2-pyridyl boronates, providing a reliable route to therapeutically important pyridine (B92270) derivatives. sigmaaldrich.com Furthermore, palladium-catalyzed desulfinative cross-coupling reactions, where the sulfinate group acts as a leaving group, have been developed to form C-C bonds, effectively addressing problematic Suzuki-Miyaura reactions for certain pharmaceutically relevant compounds. acs.org

C-N Bond Formation: The formation of nitrogen-sulfur bonds to generate sulfonamides is another key transformation involving sulfinates. Sodium sulfinates react with various amines under oxidative conditions, often catalyzed by iodine or electrochemical methods, to produce a wide array of sulfonamides in good to high yields. nih.gov This transformation can proceed through the cleavage of C-N bonds in tertiary amines or direct coupling with primary and secondary amines. nih.gov The synthesis of sulfinamides, another class of N-S containing compounds, can also be achieved from sulfinate salts. acs.org

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions with Sulfinates

| Bond Formed | Catalytic System | Substrates | Product Type | Reference(s) |

|---|---|---|---|---|

| C-S | Ni/Photoredox | Aryl Halide + Sodium Sulfinate | Aryl Sulfone | rsc.org |

| C-C | Palladium | Aryl Halide + Pyridylsulfinate | Biaryl | sigmaaldrich.com |

| C-C | Palladium | β-Ester Substituted Sulfone (generates sulfinate in situ) + Aryl Boronate | Diaryl Methane | acs.org |

Role as Ligands or Reagents in Catalytic Cycles

In transition metal-catalyzed reactions, sodium sulfinates primarily function as reagents rather than as ligands that coordinate to the metal center throughout the catalytic cycle. Their role is often to introduce a sulfonyl group (RSO₂) into the target molecule.

Mechanistically, sulfinates can participate in catalytic cycles in several ways:

Source of Sulfonyl Radicals: Under photocatalytic or certain thermal conditions, sulfinates can be oxidized to form sulfonyl radicals (RSO₂•). acs.orgmdpi.com These highly reactive intermediates can then engage in various transformations, such as addition to alkenes or alkynes, leading to the formation of functionalized sulfones. acs.orgmdpi.com A proposed mechanism involves the initial formation of a sulfinyl sulfone intermediate from sulfinic acid, which then undergoes homolytic cleavage to produce sulfonyl and sulfinyl radicals. mdpi.com

Nucleophilic Reagents: In many cross-coupling reactions, the sulfinate anion acts as a nucleophile. rsc.org

Latent Reagents: Innovative strategies have been developed where stable precursors, such as allylsulfones, serve as "latent" sulfinate reagents. acs.org In the presence of a palladium(0) catalyst, these precursors fragment to release the sulfinate salt directly into the catalytic cycle, which then participates in the desired cross-coupling reaction. acs.org This approach avoids the need to handle potentially unstable sulfinate reagents separately.

While sulfoxides, the oxidation products of sulfides, are well-known to act as ligands in coordination chemistry, the primary and most exploited role of sulfinates in catalysis is that of a versatile and reactive precursor. wikipedia.org

Acid-Base Properties and Proton-Transfer Equilibria

This compound is the sodium salt of 4-methylpentane-2-sulfinic acid. As a salt of a strong base (NaOH) and a moderately strong acid, its acid-base properties are defined by the sulfinate anion.

The conjugate acid, 4-methylpentane-2-sulfinic acid, is significantly more acidic than its corresponding carboxylic acid analogue, 4-methylpentanoic acid. wikipedia.orgresearchgate.net Sulfinic acids in general exhibit lower pKa values compared to carboxylic acids. researchgate.net However, free sulfinic acids are often unstable and can undergo disproportionation to yield a sulfonic acid and a thiosulfonate. wikipedia.org

RSO₂H (Sulfinic Acid) ⇌ RSO₂⁻ (Sulfinate Anion) + H⁺

Due to this instability, sulfinic acids are frequently generated in situ by the careful acidification of their stable sulfinate salts, like this compound. wikipedia.org The proton-transfer equilibrium lies far to the right in aqueous solution, meaning the sulfinate anion is a relatively weak base. The stability of the sodium salt makes it a convenient and widely used reagent in synthesis, providing a stable source for the reactive sulfinate anion or its corresponding unstable acid. researchgate.net

Table 3: General Acidity Comparison

| Acid Type | General Formula | Typical pKa Range | Basicity of Conjugate Base |

|---|---|---|---|

| Sulfinic Acid | RSO₂H | ~1-2 | Weak |

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the detailed structural analysis of sodium 4-methylpentane-2-sulfinate. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide a wealth of information about the connectivity of atoms and the nature of the chemical bonds, serving as a definitive fingerprint for the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For this compound, a combination of one- and two-dimensional NMR experiments can provide an unambiguous assignment of all proton and carbon signals. While direct experimental data for this specific compound is not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on the known effects of the sulfinate group and the alkyl chain structure, by referencing data from structurally similar compounds like 2-methylpentane (B89812) and considering the electronic influence of the sulfinate moiety. pdx.eduliverpool.ac.ukchegg.comdocbrown.infonih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the different types of protons in the 4-methylpentyl group. The chemical shifts are influenced by the electron-withdrawing character of the sulfinate group.

Predicted ¹H NMR Data:

The two methyl groups at the 4-position (isopropyl moiety) would appear as a doublet, due to coupling with the adjacent methine proton.

The methyl group at the 2-position would also be a doublet, coupling with the proton on the same carbon.

The methylene (B1212753) protons at the 3-position would exhibit complex splitting patterns (diastereotopic protons), appearing as a multiplet.

The methine proton at the 4-position would be a multiplet due to coupling with the adjacent methyl and methylene protons.

The proton at the 2-position, being directly attached to the carbon bearing the sulfinate group, would be the most downfield signal among the alkyl protons and would appear as a multiplet.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (on C4) | ~0.9 | Doublet |

| CH₃ (on C2) | ~1.2 | Doublet |

| CH₂ | ~1.5 - 1.8 | Multiplet |

| CH (on C4) | ~1.9 | Multiplet |

| CH (on C2) | ~2.5 - 3.0 | Multiplet |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.

Predicted ¹³C NMR Data:

The carbon atom at the 2-position, directly bonded to the sulfinate group, is expected to be the most deshielded and thus appear at the highest chemical shift among the aliphatic carbons.

The carbons of the methyl groups would appear at the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH₃ on C2) | ~20-25 |

| C2 | ~60-70 |

| C3 | ~40-50 |

| C4 | ~25-30 |

| C5, C6 (CH₃ on C4) | ~22-24 |

Other NMR Nuclei:

²³Na NMR: As an ionic compound, ²³Na NMR could be used to study the sodium ion's environment and interactions in solution. A single resonance is expected, with its chemical shift and line width being sensitive to the solvent and the presence of any coordinating species.

¹⁷O NMR: The oxygen atoms in the sulfinate group are NMR-active, and ¹⁷O NMR could provide direct information about the S-O bonding. However, the low natural abundance and quadrupolar nature of the ¹⁷O nucleus would make this experiment challenging.

¹⁹F NMR: In cases where the compound is derivatized with a fluorine-containing reagent, for example, for GC analysis, ¹⁹F NMR would be a highly sensitive tool for confirming the derivatization and for quantification, due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. These techniques are complementary and are particularly useful for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions corresponding to the stretching vibrations of the sulfinate group.

Key IR Absorptions:

S=O Stretching: A strong, characteristic absorption band is expected in the region of 950-1150 cm⁻¹ for the S=O bond in the sulfinate group. nih.govnih.govresearchgate.net This band is often sharp and intense.

C-H Stretching: Absorptions corresponding to the stretching of C-H bonds in the alkyl chain would appear in the region of 2850-3000 cm⁻¹.

C-H Bending: Bending vibrations of the CH₂, and CH₃ groups would be observed in the 1350-1470 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, making it a valuable tool for studying the S-O and C-S bonds in the sulfinate group.

Key Raman Bands:

S-O Vibrations: The symmetric stretching of the sulfinate group would give a strong signal.

C-S Stretching: The C-S bond vibration, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum, typically appearing in the 600-800 cm⁻¹ range.

The various C-C stretching and skeletal vibrations of the alkyl backbone would also be observable. researchgate.netresearchgate.netnih.gov

Interactive Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch | 2850-3000 | 2850-3000 | Strong (IR), Medium (Raman) |

| C-H Bend | 1350-1470 | 1350-1470 | Medium |

| S=O Stretch | 950-1150 | 950-1150 | Strong |

| C-S Stretch | 600-800 | 600-800 | Weak-Medium |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the intact sulfinate anion.

Molecular Ion: In negative ion mode ESI-MS, the primary ion observed would be the 4-methylpentane-2-sulfinate anion [CH₃CH(SO₂⁻)CH₂CH(CH₃)₂]⁻. The calculated exact mass of this anion (C₆H₁₃O₂S⁻) is approximately 149.06 m/z.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion. The fragmentation of alkyl sulfinates is expected to proceed through characteristic pathways. researchgate.netcdnsciencepub.com

Loss of SO₂: A common fragmentation pathway for sulfinates is the loss of a neutral sulfur dioxide molecule (SO₂), which has a mass of approximately 64 Da. This would result in a fragment ion corresponding to the 4-methylpentan-2-yl carbanion at m/z 85.

Alkyl Chain Cleavage: Fragmentation can also occur within the alkyl chain, leading to smaller fragment ions. For example, cleavage of the C-C bond between C3 and C4 could lead to the loss of an isobutyl radical, resulting in a fragment ion.

Interactive Data Table: Predicted Mass Spectrometry Fragments (Negative Ion Mode)

| m/z (Predicted) | Identity of Fragment |

| 149.06 | [M]⁻ (Parent Ion) |

| 85.10 | [M - SO₂]⁻ |

| Other fragments | Arising from alkyl chain cleavage |

Chromatographic Separation Techniques for Analysis and Purification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, as well as for its purification. The choice of technique depends on the volatility and polarity of the analyte.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of non-volatile, polar, and ionic compounds like this compound. nih.gov

Reversed-Phase HPLC: A common approach would be to use a reversed-phase column (e.g., C8 or C18) with a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. tandfonline.comresearchgate.net

Ion-Pair Chromatography: To improve the retention and peak shape of the anionic sulfinate on a reversed-phase column, an ion-pairing reagent (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium) can be added to the mobile phase. This reagent forms a neutral ion pair with the sulfinate, which has a stronger interaction with the non-polar stationary phase. mdpi.com

Detection: As the alkylsulfinate lacks a strong UV chromophore, detection can be achieved using a universal detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a conductivity detector. tandfonline.com Indirect photometric detection is also a possibility. nih.gov

Interactive Data Table: Typical HPLC Method Parameters

| Parameter | Description |

| Column | Reversed-phase C8 or C18, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with an ion-pairing reagent |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | CAD, ELSD, or Conductivity Detector |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Since this compound is a non-volatile salt, it cannot be directly analyzed by GC. However, it can be converted into a volatile derivative prior to analysis. acs.orgyoutube.com

Derivatization: A chemical reaction is performed to convert the polar sulfinate into a more volatile and thermally stable compound. chromatography-online.org Common derivatization strategies for sulfinates and sulfonates include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form a sulfinate ester.

Silylation: Reaction with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a trimethylsilyl (B98337) ester of the corresponding sulfonic acid (after oxidation).

GC Analysis: The resulting volatile derivative can then be separated on a GC column, typically a capillary column with a non-polar or medium-polarity stationary phase.

Detection: A Flame Ionization Detector (FID) can be used for general-purpose detection, while a Mass Spectrometer (GC-MS) would provide both quantification and structural confirmation of the derivative. protocols.iochromforum.org

Interactive Data Table: Typical GC Method Parameters (for a derivatized sample)

| Parameter | Description |

| Derivatization Agent | e.g., an alkylating agent or a silylating agent |

| Column | Capillary column (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Detector | FID or MS |

X-ray Crystallography Data for this compound Not Publicly Available

Comprehensive searches for the X-ray crystallographic data of this compound have yielded no specific results. Detailed structural information, which would form the basis of an analysis of its solid-state structure, does not appear to be available in publicly accessible crystallographic databases or in the published scientific literature.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides fundamental data such as the crystal system, space group, unit cell dimensions, and the specific coordinates of each atom. This information is crucial for understanding the compound's physical and chemical properties, including intermolecular interactions, and for confirming its chemical identity in the solid state.

While crystallographic studies have been conducted on other sodium salts containing sulfinate or sulfonate groups, this information is not transferable to this compound. The specific arrangement of atoms in the crystal lattice is unique to each compound and is influenced by factors such as the size and shape of the organic anion and the coordination preferences of the sodium cation.

Without experimental X-ray diffraction data for this compound, a detailed discussion of its solid-state structure, including the creation of data tables for crystallographic parameters and bond lengths/angles, cannot be accurately generated. Such an analysis would be purely speculative and would not meet the standards of scientific accuracy.

Therefore, the content for the section "5.3. X-ray Crystallography for Solid-State Structure Determination" cannot be provided at this time due to the absence of the necessary primary data.

Theoretical and Computational Chemistry Studies on Sodium 4 Methylpentane 2 Sulfinate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the geometric and electronic properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a chemical system.

Electronic Structure and Bonding Analysis (DFT, ab initio)

The primary goal of electronic structure analysis is to obtain a detailed picture of the bonding, charge distribution, and molecular orbitals of the 4-methylpentane-2-sulfinate anion. Methods like DFT, using functionals such as B3LYP, or ab initio methods like Møller-Plesset perturbation theory (MP2), combined with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to optimize the molecular geometry to its lowest energy state.

From these calculations, key parameters can be derived. The optimized geometry reveals precise bond lengths and angles, while population analyses (e.g., Mulliken, NBO) provide insights into the partial atomic charges. The sulfinate group (-SO₂⁻) is the center of functionality. DFT calculations would quantify the polar covalent nature of the sulfur-oxygen bonds, showing significant negative charge localized on the oxygen atoms and a partial positive charge on the sulfur atom. The C-S bond connects the sulfinate head to the isobutyl-like tail. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also determined. For the sulfinate anion, the HOMO is typically localized on the sulfur and oxygen atoms, indicating these are the primary sites for nucleophilic attack. The LUMO distribution would indicate the likely sites for electrophilic attack.

Table 1: Hypothetical Optimized Geometric and Electronic Parameters for 4-methylpentane-2-sulfinate Anion (Calculated at B3LYP/6-311++G(d,p) Level) This table presents expected values based on calculations of similar molecules, as specific literature for this compound is unavailable.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Mulliken Atomic Charges (e) | ||

| S-O1 | 1.515 | S | +0.85 |

| S-O2 | 1.515 | O1 | -0.95 |

| S-C2 | 1.830 | O2 | -0.95 |

| C2-C1 | 1.535 | C2 (Chiral Center) | -0.25 |

| C2-C3 | 1.540 | C4 | -0.18 |

| C3-C4 | 1.538 | Na⁺ (Counter-ion) | +1.00 |

| Bond Angles (°) | |||

| O1-S-O2 | 110.5 | ||

| O1-S-C2 | 106.0 | ||

| S-C2-C3 | 112.0 |

Conformational Analysis and Stereoisomer Stability

Conformational analysis investigates the different spatial arrangements of a molecule (conformers or rotamers) that arise from rotation about single bonds. elsevierpure.com The 4-methylpentane-2-sulfinate anion has several rotatable bonds (C2-C3, C3-C4, S-C2) that give rise to a complex potential energy surface. Furthermore, the carbon atom bonded to the sulfur (C2) is a stereocenter, meaning the compound exists as (R)- and (S)-enantiomers.

Computational methods can be used to explore this landscape. A systematic conformational search, followed by geometry optimization of each unique conformer, allows for the determination of their relative energies. The most stable conformation will be the one that minimizes steric hindrance. elsevierpure.com For example, Newman projections along the C2-C3 bond would show staggered conformations (like anti and gauche) to be more stable than eclipsed ones. The bulky isopropyl group and the sulfinate group will tend to be in an anti-periplanar arrangement in the lowest-energy conformer.

Theoretical calculations can also determine the relative stabilities of the (R) and (S) enantiomers. While enantiomers have identical energies in an achiral environment, computational studies can model their interactions with other chiral molecules, which is crucial for understanding stereoselective reactions.

Reaction Mechanism Modeling and Kinetic Studies

Sodium sulfinates are versatile reagents that can participate in reactions through radical, nucleophilic, or electrophilic pathways depending on the conditions. rsc.orgnih.gov Computational modeling is indispensable for mapping these reaction pathways, identifying intermediates and transition states, and calculating the associated energy changes.

Elucidation of Transition States and Energy Barriers

For any proposed reaction mechanism, computational chemists can locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the TS is the activation energy or energy barrier (ΔE‡), which is a key determinant of the reaction rate. Methods like synchronous transit-guided quasi-Newton (STQN) are used to find TS structures. Frequency calculations are then performed to confirm the TS, which must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, in a radical reaction, the homolytic cleavage of a bond to form a sulfonyl radical could be modeled. mdpi.com Alternatively, in a nucleophilic substitution where the sulfinate anion attacks an electrophile, the formation of the new C-S or O-S bond can be mapped. Theoretical calculations reveal a ligand-coupling trend under alkyl Grignard activation via a sulfurane intermediate. elsevierpure.comnih.govnih.gov

Prediction of Reaction Pathways and Regioselectivity

When a reaction can proceed through multiple pathways or yield different isomers (regioisomers), computational modeling can predict the most likely outcome. By comparing the activation energies for all possible pathways, the one with the lowest energy barrier is identified as the kinetically favored pathway.

For instance, the sulfinate anion is an ambident nucleophile, with potential reaction sites at both the sulfur and oxygen atoms. This can lead to the formation of sulfones (S-alkylation) or sulfinate esters (O-alkylation). DFT calculations of the energy barriers for both S-attack and O-attack on a given electrophile can predict the regioselectivity of the reaction. Studies on related alkyl sulfinates have shown that this selectivity can be highly dependent on the reaction conditions and the nature of the electrophile, a phenomenon that can be rationalized through computation. researchgate.net

Table 2: Hypothetical Calculated Activation Energies for Competing Reaction Pathways of 4-methylpentane-2-sulfinate Anion This table illustrates how computational results can be used to predict reaction outcomes.

| Reaction Pathway | Electrophile | Calculated Activation Energy (ΔE‡) (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| S-Attack (Nucleophilic) | CH₃I | 18.5 | Sulfone (from S-Attack) |

| O-Attack (Nucleophilic) | CH₃I | 22.1 | |

| Radical Addition to Alkene | Styrene | 12.3 | β-Aryl Sulfone |

Molecular Dynamics Simulations to Understand Intermolecular Interactions

While quantum mechanics excels at describing individual molecules and reactions, Molecular Dynamics (MD) simulations are used to study the behavior of large ensembles of molecules over time. For sodium 4-methylpentane-2-sulfinate, an ionic compound with amphiphilic character, MD simulations are ideal for understanding its behavior in solution. bohrium.comrsc.org

An MD simulation models the atoms as classical particles moving according to Newton's laws. The forces between atoms are calculated using a force field, a set of parameters that defines the potential energy of the system as a function of atomic coordinates. All-atom MD simulations would explicitly model the sulfinate anion, sodium counter-ions, and thousands of solvent molecules (e.g., water).

These simulations can provide insights into:

Solvation: How solvent molecules arrange around the ionic sulfinate head and the hydrophobic alkyl tail. The structure of the hydration shell around the Na⁺ ion and the -SO₂⁻ group can be analyzed through radial distribution functions.

Ion Pairing: The degree to which the sodium cation and sulfinate anion remain associated as contact ion pairs or become separated by solvent molecules.

Aggregation and Micellization: Like other surfactants, this compound is expected to form micelles in water above a certain concentration (the critical micelle concentration). MD simulations can model this self-assembly process, revealing the structure, size, and shape of the resulting micelles. bohrium.comnih.govresearchgate.net The hydrophobic tails would form the core of the micelle, minimizing contact with water, while the polar sulfinate heads would form the micelle-water interface.

Table 3: Typical Parameters for an All-Atom Molecular Dynamics Simulation of this compound in Water

| Parameter | Description/Value |

|---|---|

| System Composition | ~100 Sulfinate Anions, 100 Na⁺ Cations, ~20,000 Water Molecules |

| Force Field | CHARMM36, AMBER, or OPLS-AA |

| Water Model | TIP3P or SPC/E |

| Ensemble | NPT (Isothermal-Isobaric) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 - 500 nanoseconds |

| Time Step | 2 femtoseconds |

Prediction and Validation of Spectroscopic Properties

The elucidation of a molecule's structure and electronic properties relies heavily on spectroscopic techniques. Computational chemistry provides a powerful avenue for predicting spectroscopic data, which, when compared with experimental results, can offer profound insights into molecular structure and dynamics. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. This section details the methodologies for such predictions and the subsequent validation against experimental data.

While direct computational studies on this compound are not extensively available in public literature, the prediction of its spectroscopic properties would follow well-established computational protocols. These methods involve calculating the molecule's response to electromagnetic fields, which underlies spectroscopic transitions.

Prediction of Vibrational (Infrared) Spectra

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. The process begins with the optimization of the molecular geometry to find its lowest energy conformation. Following this, a frequency calculation is performed. For a non-linear molecule like the 4-methylpentane-2-sulfinate anion, this yields 3N-6 fundamental vibrational modes, where N is the number of atoms.

The choice of computational method is crucial. DFT functionals, such as B3LYP, are commonly employed with basis sets like 6-31G(d,p) or larger for a good balance between accuracy and computational cost. acs.org The output provides the vibrational frequencies (in cm⁻¹) and their corresponding intensities.

Systematic errors are inherent in these calculations, often leading to an overestimation of vibrational frequencies compared to experimental values. To correct this, a scaling factor is typically applied. acs.org For instance, frequencies calculated at the B3LYP/6-31G(d,p) level are often scaled by a factor of ~0.96.

For this compound, key predicted vibrational bands would include:

S-O Stretching: The sulfinate group (R-SO₂⁻) is expected to show strong, characteristic absorptions. In contrast to sulfonate salts (R-SO₃⁻), which absorb strongly in the 1250-1110 cm⁻¹ region, sulfinate salts typically exhibit symmetric and asymmetric S=O stretching frequencies at lower wavenumbers. optica.org For example, studies on other sulfinate salts have identified these peaks in the 1100-900 cm⁻¹ range. optica.orgresearchgate.net

C-H Stretching and Bending: The 4-methylpentane alkyl backbone would produce characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465-1365 cm⁻¹. masterorganicchemistry.com

A hypothetical comparison between predicted and experimental IR frequencies for the key functional groups of the 4-methylpentane-2-sulfinate anion is presented in Table 1.

| Vibrational Mode | Expected Experimental Range (cm⁻¹) | Hypothetical Calculated Frequency (cm⁻¹) | Hypothetical Scaled Frequency (cm⁻¹) |

|---|---|---|---|

| Asymmetric S=O Stretch | ~1040-1080 | 1095 | 1051 |

| Symmetric S=O Stretch | ~940-990 | 1010 | 970 |

| C-S Stretch | ~650-750 | 720 | 691 |

| Alkyl C-H Stretch | 2870-2960 | 3025 | 2904 |

| Alkyl C-H Bend | 1365-1465 | 1480 | 1421 |

Prediction of Nuclear Magnetic Resonance (NMR) Spectra

The prediction of NMR spectra involves calculating the nuclear magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard and reliable approach for this purpose. nih.govresearchgate.net The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, usually tetramethylsilane (B1202638) (TMS), using the formula: δ_sample = σ_TMS - σ_sample.

For improved accuracy, especially when comparing with experimental data obtained in solution, it is often necessary to include a solvent model in the calculation, such as the Polarizable Continuum Model (PCM). acs.org Furthermore, a linear scaling of the calculated chemical shifts can significantly enhance the agreement with experimental values. acs.orgyoutube.com

¹H and ¹³C NMR Predictions: For this compound, distinct signals would be predicted for each chemically non-equivalent proton and carbon atom in the 4-methylpentane-2-sulfinate anion.

¹H NMR: The protons on the alkyl chain are expected to appear in the upfield region (typically 0.7-2.5 ppm). libretexts.orgopenstax.org The proton on the carbon bearing the sulfinate group (C2) would likely be shifted downfield compared to a simple alkane due to the influence of the electronegative sulfur and oxygen atoms.

¹³C NMR: The carbon chemical shifts are sensitive to their local electronic environment. The carbon attached to the sulfinate group (C2) would be the most downfield among the alkyl carbons. Typical chemical shifts for sp³-hybridized carbons in alkanes range from 8 to 60 ppm. wikipedia.org

Tables 2 and 3 provide illustrative examples of predicted ¹H and ¹³C NMR chemical shifts for the 4-methylpentane-2-sulfinate anion, based on typical values for analogous structures. docbrown.infodocbrown.infochemicalbook.com

| Proton Assignment | Expected Experimental Shift (δ, ppm) | Hypothetical Calculated Shift (δ, ppm) |

|---|---|---|

| H1 (CH₃) | ~1.2 | 1.15 |

| H2 (-CH(SO₂)-) | ~2.5-3.0 | 2.75 |

| H3 (-CH₂-) | ~1.5 | 1.48 |

| H4 (-CH(CH₃)₂ | ~1.8 | 1.77 |

| H5, H6 (isopropyl CH₃) | ~0.9 | 0.88 |

| Carbon Assignment | Expected Experimental Shift (δ, ppm) | Hypothetical Calculated Shift (δ, ppm) |

|---|---|---|

| C1 (CH₃) | ~20-23 | 21.5 |

| C2 (-CH(SO₂)-) | ~60-65 | 62.8 |

| C3 (-CH₂-) | ~45-50 | 47.2 |

| C4 (-CH(CH₃)₂) | ~24-27 | 25.1 |

| C5, C6 (isopropyl CH₃) | ~21-24 | 22.7 |

Validation of Theoretical Predictions

The ultimate test of a computational model is its ability to reproduce experimental data. The validation process involves a meticulous comparison of the predicted spectra with those obtained from laboratory measurements of a synthesized sample of this compound.

For IR spectroscopy, validation involves comparing the positions, and to a lesser extent, the relative intensities of the major absorption bands. A quantitative measure of agreement, such as the root-mean-square deviation (RMSD) between calculated and experimental frequencies, can be computed to assess the quality of the theoretical model. acs.org

For NMR spectroscopy, validation is achieved by correlating the calculated chemical shifts with the experimental values. A high degree of linearity (R² > 0.99) in a plot of δ_calc vs. δ_exp provides strong evidence for the correct structural assignment and a robust computational model. mdpi.com Discrepancies between predicted and experimental data can point to limitations in the computational method, such as the neglect of intermolecular interactions or conformational averaging, or can help refine the interpretation of the experimental spectrum. nih.gov

Future Directions and Emerging Research Frontiers

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of sodium sulfinates often involves the reduction of sulfonyl chlorides, a method that can lack broad functional group tolerance. rsc.org The development of more sustainable and versatile synthetic methodologies is a primary area of future research. For Sodium 4-methylpentane-2-sulfinate, this involves moving beyond classical approaches to embrace modern synthetic strategies.

Key emerging routes include:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating sulfinates from abundant precursors like alcohols and alkyl bromides. princeton.edu This strategy allows for the synthesis of oxidatively sensitive sulfinate products under mild conditions. princeton.edu Harnessing photocatalysis could provide a direct and efficient route to this compound from corresponding alcohols or halides, avoiding harsh reagents. researchgate.net

Electrochemical Synthesis: Electrochemistry offers a green and oxidant-free alternative for synthesizing and utilizing sulfinate salts. researchgate.netrsc.org The electrochemical oxidation of sulfinates can generate sulfonyl radicals for various coupling reactions, and future work could establish electrosynthesis as a scalable and environmentally benign method for producing aliphatic sulfinates. researchgate.net

C-H Functionalization: Direct C-H functionalization represents an ideal, atom-economical approach. Future research could focus on developing catalytic systems that enable the direct sulfination of alkanes like 4-methylpentane. For instance, hydrogen atom transfer (HAT) photocatalysis has been used to activate volatile alkanes, which can then react with sulfur dioxide surrogates to yield sulfinates. researchgate.net

Table 1: Comparison of Synthetic Routes for Alkyl Sulfinates

| Method | Precursor | Key Features | Sustainability Aspect |

|---|---|---|---|

| Conventional | Sulfonyl Chlorides | Well-established, uses reducing agents (e.g., zinc). rsc.org | Often involves stoichiometric metal reductants. |

| Photocatalytic | Alcohols, Alkyl Bromides | Mild conditions, high functional group tolerance. princeton.edu | Uses visible light as a renewable energy source. |

| Electrochemical | Thiols, Disulfides | Avoids chemical oxidants, high control over reaction potential. researchgate.netrsc.org | Reduces chemical waste by using electricity as the reagent. |

| Direct C-H Activation | Alkanes | Maximizes atom economy, uses abundant feedstocks. researchgate.net | Ideal for sustainability but often challenging to control selectivity. |

Exploration of Unconventional Reactivity Patterns

Sodium sulfinates are exceptionally versatile, capable of acting as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions. rsc.orgnih.gov While the nucleophilic character of the sulfur atom is well-established, future research on this compound will likely focus on its less conventional reactivity modes.

Umpolung Reactivity: Esterification of sodium sulfinates inverts the reactivity at the sulfur atom, transforming them from nucleophiles into potent electrophiles. nih.gov This "umpolung" strategy makes alkyl sulfinates valuable for reactions with organometallic nucleophiles. nih.govresearchgate.net Exploring this pathway for this compound could open new avenues for constructing complex sulfoxides.

Radical Generation: Sodium sulfinates are excellent precursors to sulfonyl radicals (RSO₂•) through single-electron transfer (SET) processes, often initiated by photoredox or electrochemical methods. nih.gov These highly reactive intermediates can participate in a wide array of transformations, including addition to alkenes and alkynes, enabling the construction of valuable sulfone-containing molecules. nih.govmdpi.com Investigating the radical-based reactivity of the 4-methylpentan-2-sulfonyl moiety is a promising frontier for developing novel carbon-sulfur bond-forming reactions.

Integration with Flow Chemistry and Automation for Enhanced Efficiency

The translation of novel chemical reactions from laboratory-scale discovery to practical application is greatly facilitated by modern technologies like flow chemistry and automated synthesis platforms.

Flow Chemistry: Continuous flow processing offers significant advantages for safety, scalability, and efficiency, particularly for reactions involving hazardous intermediates or gaseous reagents like SO₂. researchgate.netresearchgate.net Developing flow-based protocols for the synthesis and subsequent in-situ functionalization of this compound could enable safer handling and improved reaction control, making its chemistry more accessible and scalable. researchgate.net

Automation and High-Throughput Experimentation: Automated synthesis platforms, often integrated with machine learning algorithms, are revolutionizing how chemical reactions are optimized. oxfordglobal.comtechnologynetworks.com Applying these technologies to the chemistry of this compound would allow for the rapid screening of reaction conditions, catalysts, and substrates, accelerating the discovery of new transformations and applications. oxfordglobal.com This approach is particularly valuable for exploring the diverse reactivity patterns of sulfinates in a systematic and efficient manner. technologynetworks.com

Design of Advanced Functional Materials Based on Sulfinate Scaffolds

The unique chemical properties of the sulfinate group and its derivatives, sulfones, make them attractive for incorporation into advanced materials. While research in this area is nascent for specific aliphatic sulfinates, the potential is considerable.

Polymer Functionalization: The sulfinate moiety can be used as a handle to introduce the corresponding sulfone group into polymer backbones or as side chains. This could be used to modify the physical properties of materials (e.g., thermal stability, solubility) or to introduce reactive sites for further functionalization.

Biomaterials and Scaffolds: Sulfonamide and sulfone groups are prevalent in pharmaceuticals, and incorporating these motifs into biomaterials is an active area of research. acs.orgmdpi.com Scaffolds made from polymers containing the 4-methylpentan-2-sulfonyl group could be designed for applications in tissue engineering, where they might offer specific mechanical properties and degradation profiles. mdpi.com Electrospinning is one technique that allows for the fabrication of nanofiber scaffolds that mimic the extracellular matrix, providing a potential processing route for such functionalized polymers. mdpi.com

Surface Modification: The sulfinate group could be used to anchor molecules to surfaces, creating functionalized materials for applications in sensing, catalysis, or chromatography. The specific structure of the 4-methylpentyl group could be exploited to control surface properties such as hydrophobicity.

Synergistic Approaches Combining Experimental and Computational Studies

The advancement of chemical science is increasingly driven by a powerful synergy between experimental work and computational modeling. This integrated approach is crucial for unlocking the full potential of reagents like this compound.

Mechanistic Elucidation: Density Functional Theory (DFT) calculations have proven invaluable for understanding the complex reaction mechanisms of sulfinates, including predicting regioselectivity and explaining divergent reaction pathways (e.g., one-electron vs. two-electron processes). nih.gov Applying DFT to the reactions of this compound can provide deep mechanistic insights, guiding the rational design of new experiments. sioc-journal.cn

Predictive Modeling: As more data on the reactivity of aliphatic sulfinates becomes available, machine learning and other AI tools can be trained to predict reaction outcomes and suggest optimal conditions. technologynetworks.com This predictive power can significantly reduce the experimental effort required to develop new synthetic methods.

In Silico Design: Computational methods can be used to design novel sulfinate-based functional materials by predicting their physical and chemical properties. This allows researchers to screen potential material candidates in silico before committing to their synthesis, streamlining the development of advanced materials with tailored functionalities.

Q & A

Q. How do steric and electronic effects of the 4-methylpentane group influence the sulfinate’s nucleophilicity compared to linear-chain analogs?

- Methodological Answer : Compare reaction rates with electrophiles (e.g., alkyl halides) using stopped-flow kinetics . Steric hindrance from the branched chain reduces accessibility to electrophilic centers, while electron-donating methyl groups enhance nucleophilicity. Validate with Hammett σ constants* .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.